1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O3S/c26-25(27,28)19-6-7-23(30-17-19)35-21-10-13-31(14-11-21)20-8-15-32(16-9-20)36(33,34)22-5-1-3-18-4-2-12-29-24(18)22/h1-7,12,17,20-21H,8-11,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHPRCJGNXKVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article provides a detailed examination of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Quinoline moiety : A bicyclic structure known for its bioactive properties.
- Sulfonyl group : Enhances solubility and can influence biological interactions.
- Pyridine derivative : The trifluoromethyl group may enhance lipophilicity and receptor binding.
- Bipiperidine framework : Provides flexibility and potential for multiple interactions with biological targets.
Receptor Interaction
Research indicates that this compound may interact with several receptors, particularly the orexin receptors (OX1 and OX2). A study highlighted the importance of structural modifications in enhancing selectivity and potency at these receptors. For instance, compounds with specific substitutions at the 1-position of the tetrahydroisoquinoline scaffold showed significant differences in their activity profiles, with some achieving dissociation constants (Ke) in the nanomolar range at OX1 receptors .
In Vivo Studies
In vivo evaluations have demonstrated that certain derivatives of this compound can block drug-induced behavioral responses. For example, one analog was shown to attenuate cocaine-induced conditioned place preference in rats, suggesting potential applications in addiction treatment .
Table 1: Summary of Biological Activities
Notable Research Findings
- Structure-Activity Relationship (SAR) : Modifications at the 1-position significantly affect receptor selectivity and potency. For instance, a specific trifluoromethyl substitution enhanced binding affinity for OX1 while reducing activity at OX2 .
- Behavioral Impact : In vivo experiments indicated that certain analogs could effectively block the sensitization effects associated with drug use, highlighting their potential role in treating substance use disorders .
- Potential for Further Development : Given its unique structure and preliminary findings, there is substantial interest in exploring this compound's full therapeutic potential across various biological systems.
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions , including:
- Sulfonylation : Introducing the quinoline-8-sulfonyl group via nucleophilic substitution under controlled temperatures (0–5°C) in dichloromethane .
- Ether Coupling : Attaching the trifluoromethylpyridyloxy group via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C with a base like K₂CO₃ .
- Piperidine Functionalization : Modifying bipiperidine cores through reductive amination or acylation, followed by purification via column chromatography .
Key Considerations : Solvent choice and reaction time significantly impact yield (typically 50–75% per step) .
Advanced: How can reaction conditions be optimized for higher yields in sulfonylation?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Optimization : Dichloromethane or THF improves solubility of intermediates, while DMF accelerates SNAr reactions .
Data-Driven Approach : Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time dynamically .
Basic: What spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Identify ether linkages (δ 4.5–5.5 ppm for oxygenated protons) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺), though intensities may vary (0.5–8.0% in related compounds) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .
Advanced: How to resolve discrepancies in spectral data?
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Isotopic Labeling : Use deuterated analogs to clarify overlapping proton signals in crowded spectral regions (e.g., bipiperidine protons) .
- X-ray Crystallography : Resolve ambiguous conformations by obtaining single-crystal structures of intermediates or analogs .
Basic: What biological targets are associated with this compound?
- Kinase Inhibition : Quinoline-sulfonyl derivatives often target ATP-binding pockets in kinases (e.g., PI3K, EGFR) .
- GPCR Modulation : Piperidine moieties may interact with serotonin or dopamine receptors due to structural similarity to known ligands .
- Antimicrobial Activity : Trifluoromethylpyridine groups enhance penetration into bacterial membranes, as seen in related compounds .
Advanced: How to design experiments to study mechanism of action?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine/quinoline groups to identify critical pharmacophores .
- Mutagenesis Studies : Engineer target proteins (e.g., kinases) with point mutations to assess binding affinity changes via surface plasmon resonance (SPR) .
- Metabolic Profiling : Use LC-MS to track compound stability and metabolite formation in cellular assays .
Basic: How is purity assessed post-synthesis?
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm); target ≥95% purity .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting Point Consistency : Compare observed mp with literature values (e.g., 287–293°C for trifluoromethylpyridine intermediates) .
Advanced: Addressing conflicting bioactivity data across studies
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions .
- Solubility Correction : Account for DMSO concentration effects (<1% v/v) to avoid false negatives in cellular assays .
Basic: Solubility characteristics in common solvents
- Polar Solvents : High solubility in DMSO and DMF due to sulfonyl/pyridine groups .
- Aprotic Solvents : Moderate solubility in THF or dichloromethane .
- Aqueous Buffers : Limited solubility (µg/mL range); use surfactants (e.g., Tween-80) for in vitro studies .
Advanced: Computational modeling of target interactions
- Molecular Docking : Simulate binding poses in kinase ATP pockets using AutoDock Vina; validate with co-crystallized ligands .
- MD Simulations : Assess conformational stability of the bipiperidine core over 100-ns trajectories in explicit solvent .
- Free Energy Calculations : Use MM-PBSA to rank binding affinities of analogs and guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
